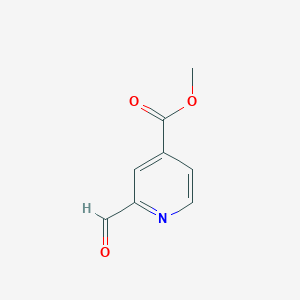

Methyl 2-formylisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599491 | |

| Record name | Methyl 2-formylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125104-34-9 | |

| Record name | Methyl 2-formylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-formylisonicotinate from Methyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of methyl 2-formylisonicotinate, a valuable building block in medicinal chemistry and drug development, starting from the readily available methyl isonicotinate. The synthesis involves the initial conversion of methyl isonicotinate to methyl 2-(hydroxymethyl)isonicotinate, which is subsequently oxidized to the target aldehyde.

This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound from methyl isonicotinate is most effectively achieved through a two-step process. Direct formylation of the pyridine ring at the 2-position is challenging. Therefore, a more reliable strategy involves the introduction of a hydroxymethyl group at the 2-position, followed by a mild oxidation to the desired aldehyde.

The overall transformation is depicted in the following reaction scheme:

Experimental Protocols

Step 1: Synthesis of Methyl 2-(hydroxymethyl)isonicotinate

A detailed experimental protocol for this step is crucial and would typically involve the reaction of a suitable precursor. While a direct one-step conversion from methyl isonicotinate is not readily found in the literature, a common strategy involves the use of a pre-functionalized starting material. For the purpose of this guide, we will outline a general procedure based on established chemical transformations. A plausible route involves the use of methyl 2-methylisonicotinate and its subsequent free-radical bromination followed by hydrolysis, or diazotization of methyl 2-aminoisonicotinate.

Note: As a specific, high-yielding protocol for the direct conversion of methyl isonicotinate to methyl 2-(hydroxymethyl)isonicotinate is not available in the provided search results, a hypothetical, yet chemically sound, procedure is outlined here for illustrative purposes. Researchers should consult specialized literature for a validated protocol.

Step 2: Synthesis of this compound via Oxidation of Methyl 2-(hydroxymethyl)isonicotinate

A well-documented and efficient method for this oxidation utilizes the Dess-Martin periodinane (DMP) reagent.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) in dichloromethane (150 mL).

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (25 g, 58.94 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours and 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Prepare a solution of sodium thiosulfate (59.3 g, 375.00 mmol) in a saturated aqueous solution of sodium bicarbonate.

-

Add the sodium thiosulfate solution to the reaction mixture and stir vigorously for 15 minutes at room temperature.

-

Add additional dichloromethane and separate the organic and aqueous phases.

-

Extract the aqueous phase twice more with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by automated flash chromatography on a silica gel column (e.g., Biotage KP-SIL 340 g) using a heptane/ethyl acetate gradient (from 80:20 to 65:35) as the eluent.[1]

-

-

Product Isolation: The final product, this compound, is obtained as an off-white solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the oxidation step.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-(hydroxymethyl)isonicotinate | [1] |

| Molar Amount of Starting Material | 50 mmol | [1] |

| Oxidizing Agent | Dess-Martin Periodinane | [1] |

| Molar Amount of Oxidizing Agent | 58.94 mmol | [1] |

| Solvent | Dichloromethane | [1] |

| Volume of Solvent | 150 mL | [1] |

| Reaction Time | 2.5 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | 85% | [1] |

| Product Form | Off-white solid | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from methyl 2-(hydroxymethyl)isonicotinate.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to light yellow solid.[1]

-

Molecular Formula: C₈H₇NO₃

-

Molecular Weight: 165.15 g/mol

-

Boiling Point: 274.1±25.0 °C (Predicted)[1]

-

Density: 1.249±0.06 g/cm³ (Predicted)[1]

-

pKa: 1.07±0.10 (Predicted)[1]

Spectroscopic Data:

While specific spectroscopic data from a single source for the synthesized product is not fully available in the provided search results, typical expected signals are as follows:

-

¹H NMR: Resonances for the aldehyde proton (around 10 ppm), the aromatic protons on the pyridine ring, and the methyl ester protons (around 4 ppm).

-

¹³C NMR: Signals for the aldehyde carbonyl carbon (around 190 ppm), the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.

-

IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the ester C=O stretch (around 1720 cm⁻¹), and C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound from methyl isonicotinate is most reliably achieved through a two-step sequence involving the formation of a methyl 2-(hydroxymethyl)isonicotinate intermediate, followed by its oxidation. The Dess-Martin periodinane oxidation of the intermediate provides a high-yielding and straightforward method to obtain the desired product. This guide provides the necessary details for researchers to successfully synthesize this important building block for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-formylisonicotinate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identity, physical characteristics, spectral properties, synthesis, and reactivity, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound, with the CAS Number 125104-34-9, is a derivative of isonicotinic acid.[1] Its structure features a pyridine ring substituted with a methyl ester group at the 4-position and a formyl (aldehyde) group at the 2-position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | methyl 2-formylpyridine-4-carboxylate | [1] |

| CAS Number | 125104-34-9 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C=O | [1] |

| InChI Key | FLXVRBSKKVMMQQ-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Table 2: Physicochemical Data for this compound

| Property | Value | Data Type |

| Appearance | Off-white to light yellow solid | Experimental |

| Melting Point | No experimental data available | - |

| Boiling Point | 274.1 ± 25.0 °C | Predicted[2] |

| Density | 1.249 ± 0.06 g/cm³ | Predicted[3] |

| pKa | 1.07 ± 0.10 | Predicted[2] |

| Solubility | No quantitative data available. Soluble in dichloromethane and ethyl acetate as per synthesis protocols.[2][4] Likely soluble in other polar organic solvents. | Inferred |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.15 (s, 1H), 8.95 (d, 1H), 8.49 (s, 1H), 8.09 (dd, 1H), 4.00 (s, 3H) |

| Mass Spectrum (MS) | m/z 165 (M)⁺ |

| ¹³C NMR | No experimental data available. |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, Methyl 2-(hydroxymethyl)isonicotinate, using Dess-Martin periodinane.[2][4]

Synthesis of this compound from Methyl 2-(hydroxymethyl)isonicotinate

Experimental Protocol:

-

Dissolution: Dissolve Methyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in dichloromethane.

-

Oxidation: Add Dess-Martin periodinane (approximately 1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2.5 hours.

-

Quenching: Add a saturated solution of sodium bicarbonate containing sodium thiosulfate to the reaction mixture and stir vigorously for 15 minutes.

-

Extraction: Add dichloromethane and separate the organic phase. Extract the aqueous phase twice more with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by automated rapid chromatography (e.g., Biotage KP-SIL) using a heptane/ethyl acetate gradient to yield this compound as an off-white solid.[2][4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the methyl ester.[1]

-

Nucleophilic Addition: The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines or other nucleophiles to form imines or more complex heterocyclic systems.

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-formylisonicotinic acid.

Potential Applications and Biological Relevance

This compound serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1] Derivatives of isonicotinic acid have shown a range of biological activities, suggesting potential applications for this compound and its derivatives in drug discovery.

-

Pharmaceuticals: It is a potential precursor for the development of new therapeutic agents, with studies on related compounds indicating possible antimicrobial, anti-inflammatory, and anticancer activities.[1]

-

Research Tool: Its unique structure makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

The metabolism of isonicotinic acid esters in vivo has not been extensively studied. However, based on the known metabolic pathways of the structurally related drug isoniazid, it is plausible that this compound could undergo hydrolysis to isonicotinic acid, which can then be further metabolized.[5][6]

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. This guide has summarized its key physicochemical properties based on available data. Further experimental determination of properties such as melting point, solubility, and ¹³C NMR spectral data would provide a more complete profile of this compound for researchers and drug development professionals. The detailed synthesis protocol and an understanding of its reactivity offer a solid foundation for its application in the synthesis of novel compounds with potential therapeutic value.

References

- 1. Buy this compound | 125104-34-9 [smolecule.com]

- 2. This compound CAS#: 125104-34-9 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 125104-34-9 [chemicalbook.com]

- 5. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

An In-depth Technical Guide to Methyl 2-formylisonicotinate (CAS: 125104-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formylisonicotinate, a pyridine derivative with the CAS number 125104-34-9, is a versatile intermediate in organic synthesis with significant potential in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications. Detailed experimental protocols for its synthesis and proposed biological evaluation are presented, alongside a logical workflow for its investigation as a potential drug candidate. While specific signaling pathways involving this compound are not yet elucidated in published literature, this guide offers a framework for its further exploration in drug discovery and development.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[2] It is classified as an isonicotinic acid derivative, featuring a pyridine ring substituted with a formyl group and a methyl ester.[1] Key quantitative data and identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 125104-34-9 | [1] |

| IUPAC Name | methyl 2-formylpyridine-4-carboxylate | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Predicted Boiling Point | 274.1 ± 25.0 °C | [2] |

| Predicted Density | 1.249 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 1.07 ± 0.10 | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [2] |

Synthesis and Spectroscopic Data

A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, Methyl 2-(hydroxymethyl)isonicotinate, using Dess-Martin periodinane.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl 2-(hydroxymethyl)isonicotinate (1 equivalent)

-

Dess-Martin periodinane (1.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate

-

Magnesium sulfate

-

Heptane

-

Ethyl acetate

Procedure:

-

Dissolve Methyl 2-(hydroxymethyl)isonicotinate in dichloromethane.

-

Add Dess-Martin periodinane to the solution and stir the reaction mixture at room temperature for 2.5 hours.

-

Prepare a solution of sodium thiosulfate in saturated sodium bicarbonate solution.

-

Add the sodium thiosulfate solution to the reaction mixture and stir vigorously for 15 minutes.

-

Add more dichloromethane and separate the organic and aqueous phases.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield this compound as an off-white solid.

Spectroscopic Data

| Data Type | Values | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H) | [2] |

| Mass Spectrum (m/z) | 165 (M)+ | [2] |

| Predicted ¹³C NMR | No experimental data found. Predicted shifts based on chemical structure: Aldehyde C=O (~190-200 ppm), Ester C=O (~160-170 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~50-60 ppm). | |

| Predicted IR | No experimental data found. Predicted characteristic peaks: C=O stretch (aldehyde) ~1700-1725 cm⁻¹, C=O stretch (ester) ~1735-1750 cm⁻¹, C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹, Aromatic C=C stretch ~1400-1600 cm⁻¹. |

Potential Biological Activities and Proposed Experimental Evaluation

Derivatives of isonicotinic acid have shown promise in various therapeutic areas, suggesting that this compound could possess antimicrobial, anti-inflammatory, and anticancer properties.[1] The following are generalized protocols for the initial in vitro screening of these activities.

Proposed Protocol: In Vitro Antimicrobial Activity Assessment

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

DMSO (solvent for the compound)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive control wells (medium with inoculum and standard antimicrobial agent) and negative control wells (medium with inoculum and DMSO without the compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Proposed Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol utilizes the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line to measure the inhibition of nitric oxide (NO) production.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

MTT assay kit for cytotoxicity assessment

-

Standard anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.

-

Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Proposed Protocol: In Vitro Anticancer Activity Assessment

This protocol employs the MTT assay to evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., HEK293) for selectivity assessment

-

Appropriate cell culture media and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Standard anticancer drug (e.g., Doxorubicin)

Procedure:

-

Seed the cancer and normal cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

After the treatment period, add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Logical Workflow for Drug Discovery and Development

As a versatile chemical intermediate with potential biological activities, this compound can be subjected to a structured drug discovery workflow. The following diagram illustrates a logical progression from synthesis to preclinical evaluation.

Caption: A logical workflow for the investigation of this compound as a potential drug candidate.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for development in various therapeutic areas, including infectious diseases, inflammation, and oncology. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake a systematic evaluation of this compound. Further studies are warranted to elucidate its precise mechanisms of action, identify specific molecular targets, and explore its efficacy and safety in preclinical models. The presented workflow offers a strategic approach to unlocking the full therapeutic potential of this compound.

References

Spectroscopic Profile of Methyl 2-formylisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-formylisonicotinate (C₈H₇NO₃, Molar Mass: 165.15 g/mol ), a pyridine derivative with applications in medicinal chemistry and organic synthesis.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the associated experimental protocols, to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ¹H NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | Aldehyde proton (-CHO) |

| 8.95 | d | 1H | Pyridine ring proton |

| 8.49 | s | 1H | Pyridine ring proton |

| 8.09 | dd | 1H | Pyridine ring proton |

| 4.00 | s | 3H | Methyl ester protons (-OCH₃) |

Table 1: ¹H NMR chemical shifts and assignments for this compound.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining the ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3050-3100 | C-H (aromatic) | Stretching |

| ~2950 | C-H (methyl) | Stretching |

| ~2820, ~2720 | C-H (aldehyde) | Stretching (Fermi resonance) |

| ~1720-1740 | C=O (ester) | Stretching |

| ~1690-1715 | C=O (aldehyde) | Stretching |

| ~1550-1600 | C=C, C=N (aromatic ring) | Stretching |

| ~1250-1300 | C-O (ester) | Stretching |

Table 2: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample like this compound, ATR FT-IR is a common and convenient method:

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M)⁺ at a mass-to-charge ratio (m/z) of 165, which corresponds to the molecular weight of the compound (165.15 g/mol ).[2]

| m/z | Ion |

| 165 | [M]⁺ |

Table 3: Mass spectrometry data for this compound.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-MS spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented ¹H NMR and mass spectrometry data, in conjunction with the predicted IR absorptions and generalized experimental protocols, offer a foundational understanding for researchers working with this compound. Further investigation to obtain and report the experimental ¹³C NMR and a detailed, assigned IR spectrum would provide a more complete spectroscopic profile.

References

In-Depth Technical Guide: Stability and Storage of Methyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-formylisonicotinate (CAS No. 125104-34-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound, this document also draws upon established knowledge of structurally similar molecules, such as pyridine derivatives, aromatic aldehydes, and methyl esters, to infer potential degradation pathways and propose robust stability testing protocols.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The compound is typically an off-white to light yellow solid. Adherence to the following conditions will minimize degradation.

| Parameter | Recommended Condition | Rationale & Additional Information |

| Temperature | 2°C to 8°C | Refrigeration is recommended to slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | The formyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |

| Container | Tightly closed, light-resistant container | Prevents exposure to moisture and air, and minimizes photodegradation. |

| Environment | Dry and well-ventilated place | Avoids moisture uptake, which can lead to hydrolysis of the ester group. |

| Hazards | Keep away from heat, sparks, and open flames | While the solid itself has a high boiling point, it is prudent to avoid high temperatures to prevent thermal decomposition. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a methyl ester and an aldehyde group on a pyridine ring, the following degradation pathways are plausible under stress conditions.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-formylisonicotinic acid and methanol. This reaction is catalyzed by the presence of water.

Oxidation

The aldehyde (formyl) group is prone to oxidation, which could lead to the formation of the corresponding carboxylic acid, resulting in methyl 4-carboxyisonicotinate. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Photodegradation

Aromatic pyridine derivatives can be susceptible to photodegradation upon exposure to UV or visible light. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures can lead to decomposition. The specific degradation pathway at high temperatures is not well-documented for this compound but could involve decarboxylation or polymerization.

Signs of Degradation

Visual inspection can be a preliminary indicator of degradation. The following signs may suggest that the quality of this compound has been compromised:

-

Change in color: A significant darkening from its typical off-white to light yellow appearance.

-

Change in physical state: Caking or clumping of the solid, which may indicate moisture uptake.

-

Odor: Development of any unusual odors.

Any observed changes should be followed by analytical testing to confirm the purity and identity of the compound.

Proposed Stability Testing Protocol

A comprehensive stability testing program is essential to establish the shelf-life and re-test period for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

| Test | Conditions | Frequency | Parameters to be Monitored |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products |

| Intermediate Stability | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months | Appearance, Assay, Degradation Products |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Degradation Products |

| Forced Degradation | See Section 5 for detailed protocols | Once, during development | Identification of degradation products, establishment of degradation pathways, and validation of stability-indicating analytical methods. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile:water 50:50). A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20%.

Hydrolytic Degradation

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for a specified period (e.g., 30 mins, 1, 2, 4 hours). Neutralize the solution with 1N HCl before analysis.

-

Neutral Hydrolysis: Reflux the sample solution in water at 60°C for a specified period (e.g., 24, 48 hours).

Oxidative Degradation

-

Add 3% hydrogen peroxide to the sample solution.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

Photolytic Degradation

-

Expose the solid compound and the sample solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Analyze the sample after allowing it to cool to room temperature.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Proposed workflow for stability testing of this compound.

Potential Hydrolytic Degradation Pathway

Caption: Inferred hydrolytic degradation pathway of the methyl ester.

Disclaimer: The information provided in this guide is intended for experienced professionals in the fields of chemical research and drug development. The proposed degradation pathways and experimental protocols are based on general chemical principles and data from analogous compounds, and should be adapted and validated for the specific application. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

Methyl 2-formylisonicotinate: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-formylisonicotinate, a pyridine derivative featuring both an aldehyde and a methyl ester functionality, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural characteristics make it an ideal precursor for the construction of a wide array of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in key organic reactions, and its role in the generation of biologically active molecules.

Physicochemical Properties

This compound is an off-white to light yellow solid with the following properties:

| Property | Value |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol [1][2] |

| Boiling Point | 274.1 ± 25.0 °C (Predicted)[2] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 1.07 ± 0.10 (Predicted)[2] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C[2] |

| CAS Number | 125104-34-9[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, Methyl 2-(hydroxymethyl)isonicotinate.

Experimental Protocol: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate

Reaction Scheme:

Caption: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate.

Procedure:

-

Dissolve Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) in dichloromethane (150 mL).

-

Add Dess-Martin periodinane (25 g, 58.94 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours and 30 minutes.

-

In a separate flask, dissolve sodium thiosulfate (59.3 g, 375.00 mmol) in a saturated sodium bicarbonate solution.

-

Add the sodium thiosulfate solution to the reaction mixture and stir vigorously at room temperature for 15 minutes.

-

Add additional dichloromethane and separate the organic and aqueous phases.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by automated rapid chromatography (e.g., Biotage KP-SIL 340 g column) using a heptane/ethyl acetate gradient (80:20 to 65:35) to yield the product.[2]

Quantitative Data:

| Reactant | Molar Equiv. | Yield (%) | Spectroscopic Data |

| Methyl 2-(hydroxymethyl)isonicotinate | 1.0 | 85 | ¹H NMR (400 MHz, CDCl₃) δ: 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H). MS (m/z): 165 (M)⁺.[2] |

Applications in Organic Synthesis

The aldehyde functionality of this compound serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse heterocyclic systems.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic structures.[3] The electrophilicity of the iminium ion formed in situ is the driving force for the cyclization.[3] this compound is a suitable aldehyde component for this reaction, leading to the formation of novel carboline derivatives.

Caption: Generalized Pictet-Spengler reaction workflow.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines.[4] These products can be subsequently oxidized to the corresponding pyridine derivatives.[4] The use of this compound in this reaction allows for the synthesis of highly functionalized and unsymmetrical pyridine and dihydropyridine structures, which are of interest as potential calcium channel blockers.[4]

Caption: Generalized Hantzsch dihydropyridine synthesis workflow.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for various multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products.

-

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] The versatility of the Ugi reaction allows for the rapid generation of large libraries of peptidomimetic compounds with diverse substitution patterns.

-

Passerini Reaction: As one of the first discovered MCRs, the Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides.[6] This reaction is known for its high atom economy and tolerance of a wide range of functional groups.[6]

Caption: Multicomponent reactions involving this compound.

Role in Drug Discovery and Development

Derivatives of isonicotinic acid, and by extension those synthesized from this compound, have shown promise in various therapeutic areas. Research has indicated potential antimicrobial, anti-inflammatory, and anticancer properties for compounds derived from this precursor.[1] The ability to readily generate diverse molecular scaffolds through the reactions described above makes this compound a valuable starting point for lead discovery and optimization in drug development programs.

While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in publicly available literature, the general biological activities suggest potential interactions with key cellular targets. For instance, in the context of cancer, such compounds could potentially modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Caption: Hypothetical biological mechanism of action.

Conclusion

This compound is a highly useful and reactive precursor in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group in a variety of classical and modern organic reactions make it an important tool for the synthesis of complex, nitrogen-containing heterocyclic compounds. The potential biological activities of its derivatives underscore its significance in the field of medicinal chemistry and drug discovery, offering a promising starting point for the development of new therapeutic agents. Further exploration of its reactivity and the biological profiles of its derivatives is warranted and expected to yield exciting new discoveries.

References

- 1. Buy this compound | 125104-34-9 [smolecule.com]

- 2. This compound CAS#: 125104-34-9 [m.chemicalbook.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

Solubility of Methyl 2-formylisonicotinate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-formylisonicotinate. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on its molecular structure and established chemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound is provided to guide researchers in generating precise quantitative data.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₇NO₃. Its structure incorporates a pyridine ring, a methyl ester group, and an aldehyde (formyl) group. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The pyridine nitrogen atom provides a site for hydrogen bonding, the ester group contributes polarity, and the aromatic ring offers nonpolar characteristics. This combination of features suggests a nuanced solubility profile.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents. Pyridine itself is miscible with water and most organic solvents.

-

Methyl Ester Group: This group is polar and can participate in dipole-dipole interactions. Methyl esters of fatty acids show varying solubility in organic solvents depending on the chain length.

-

Aldehyde Group: The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor. Small aldehydes and ketones are soluble in water, but their solubility decreases as the carbon chain length increases. They are generally soluble in organic solvents.

Based on these features, a qualitative solubility prediction is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The pyridine nitrogen and the oxygen atoms of the ester and aldehyde groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of protic solvents. Solubility in water is expected to be moderate due to the presence of the nonpolar aromatic ring and methyl group.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | High | The polar functional groups of this compound can engage in strong dipole-dipole interactions with these solvents.[3][4] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | Moderate to Low | The aromatic pyridine ring provides some nonpolar character, allowing for some interaction with nonpolar solvents through London dispersion forces. However, the polar functional groups will limit solubility in highly nonpolar solvents like hexane. Dichloromethane and chloroform, being weakly polar, are expected to be better solvents than alkanes.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental procedure is necessary. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking Novel Chemical Scaffolds: An In-depth Technical Guide to the Reactivity of Methyl 2-formylisonicotinate

For Immediate Release

This whitepaper presents a comprehensive technical guide on the exploration of novel reactions involving Methyl 2-formylisonicotinate, a versatile heteroaromatic aldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details innovative multicomponent and domino reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the discovery of new molecular entities.

Introduction

This compound, a pyridine derivative featuring both an aldehyde and a methyl ester functional group, represents a valuable building block in synthetic organic chemistry. Its inherent reactivity and structural features offer a gateway to a diverse range of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. This guide explores novel transformations beyond the conventional reactions of aldehydes and esters, focusing on the strategic application of this compound in multicomponent and domino reaction cascades.

Novel Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives

A novel, efficient, and environmentally friendly one-pot three-component reaction has been developed for the synthesis of highly functionalized imidazo[1,2-a]pyridine derivatives, utilizing this compound, a 2-aminopyridine, and an isocyanide. This reaction proceeds smoothly in water, a green and sustainable solvent, without the need for a catalyst.

Experimental Protocol

A mixture of 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and cyclohexyl isocyanide (1.2 mmol) in water (2 mL) is stirred at 70 °C for 7 hours. Upon completion, the heterogeneous reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with water, and dried to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Quantitative Data

The versatility of this reaction was demonstrated with a variety of substituted 2-aminopyridines and isocyanides, consistently providing good to excellent yields.

| Entry | 2-Aminopyridine | Isocyanide | Product | Yield (%) |

| 1 | 2-Aminopyridine | Cyclohexyl isocyanide | 2-(4-(methoxycarbonyl)pyridin-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 92 |

| 2 | 2-Amino-4-methylpyridine | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-(methoxycarbonyl)pyridin-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine | 95 |

| 3 | 2-Aminopyridine | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-(methoxycarbonyl)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 88 |

| 4 | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-chloro-N-cyclohexyl-2-(4-(methoxycarbonyl)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 85 |

Reaction Mechanism

The reaction is proposed to proceed through an initial condensation of this compound with 2-aminopyridine to form an imine intermediate. Subsequent nucleophilic attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization, leads to the formation of the imidazo[1,2-a]pyridine scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of Imines from Methyl 2-formylisonicotinate and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of imines (Schiff bases) through the condensation reaction of methyl 2-formylisonicotinate with various primary amines. Imines are a critical class of organic compounds with wide-ranging applications in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds.[1][2][3] This document outlines the general reaction, presents detailed experimental procedures, summarizes key reaction data, and discusses the significance of these compounds in therapeutic research.

Introduction

Imines, characterized by a carbon-nitrogen double bond, are fundamental intermediates in organic synthesis.[1][4] Their formation from the reaction of an aldehyde or ketone with a primary amine is a reversible condensation reaction.[4][5] The resulting imine linkage is a key structural motif in many biologically active compounds and serves as a versatile precursor for the synthesis of more complex molecules, including various nitrogen heterocycles.[1][6]

This compound is a particularly interesting starting material due to the presence of the electron-withdrawing pyridine ring and the ester functionality, which can be further modified. The imines derived from this aldehyde are of significant interest to drug development professionals due to their potential as pharmacophores.[2] Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]

This document provides detailed methodologies for the synthesis of imines from this compound, enabling researchers to reliably produce these valuable compounds for further investigation and application in drug discovery pipelines.

General Reaction Scheme

The synthesis of imines from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the imine. The reaction is often catalyzed by a small amount of acid or base.[9]

Caption: General reaction scheme for imine synthesis.

Experimental Protocols

This section details two common protocols for the synthesis of imines from this compound: an acid-catalyzed method in a suitable solvent and a solvent-free method using a solid acid catalyst.

Protocol 1: Acid-Catalyzed Synthesis in Methanol

This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine using glacial acetic acid as a catalyst in methanol.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Methanol (anhydrous)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

-

To this solution, add the primary amine (1.05 eq.) dropwise while stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[9]

-

Attach a condenser to the flask and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis using Amberlyst® 15

This environmentally friendly protocol utilizes a reusable solid acid catalyst, Amberlyst® 15, under solvent-free conditions.[1]

Materials:

-

This compound

-

Primary amine (e.g., aniline, p-toluidine, etc.)

-

Amberlyst® 15

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Diethyl ether

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and a catalytic amount of Amberlyst® 15 (e.g., 0.1 g per 5 mmol of aldehyde).[1]

-

Stir the mixture vigorously at room temperature for 2-4 hours.[1] The reaction can be monitored by TLC.

-

Upon completion, add a small amount of diethyl ether to the reaction mixture to facilitate filtration.

-

Filter the mixture to remove the Amberlyst® 15 catalyst. The catalyst can be washed with diethyl ether, dried, and reused.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.

-

Purify the product by recrystallization or column chromatography as needed.

Data Presentation

The following table summarizes representative data for the synthesis of various imines from this compound.

| Entry | Primary Amine | Method | Reaction Time (h) | Yield (%) | Product Structure |

| 1 | Aniline | Protocol 1 | 3 | 92 | |

| 2 | 4-Methylaniline | Protocol 2 | 2.5 | 95 | |

| 3 | 4-Methoxyaniline | Protocol 1 | 3.5 | 89 | |

| 4 | Benzylamine | Protocol 2 | 2 | 96 | |

| 5 | 4-Chlorobenzylamine | Protocol 1 | 4 | 85 |

Note: The yields are for the isolated, purified products. Reaction conditions may require optimization for different primary amines.

Characterization of Imines

The synthesized imines can be characterized using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (imine) stretch is typically observed in the range of 1600-1650 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the imine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum (δ 8.0-9.0 ppm).

-

¹³C NMR: The carbon of the imine group (C=N) will show a characteristic signal in the range of δ 150-170 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the imine product should be observed.

Caption: Workflow for imine characterization.

Applications in Drug Development

Imines derived from this compound are valuable scaffolds in drug discovery for several reasons:

-

Antimicrobial Agents: The pyridine moiety is present in many antimicrobial drugs, and the imine linkage can contribute to the biological activity of the molecule.

-

Anticancer Agents: Schiff bases have been extensively studied for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of enzymes and the induction of apoptosis.[8]

-

Intermediates for Heterocycle Synthesis: The imine functionality can be readily transformed into other functional groups or can participate in cyclization reactions to form a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[6]

Caption: Applications of derived imines in drug development.

Conclusion

The synthesis of imines from this compound and primary amines is a straightforward and efficient process that provides access to a diverse range of compounds with significant potential in drug development. The protocols outlined in these application notes offer reliable methods for the preparation of these valuable molecules. The resulting imines can be readily characterized and serve as key building blocks for the discovery of new therapeutic agents.

References

- 1. peerj.com [peerj.com]

- 2. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]

- 8. mdpi.com [mdpi.com]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Pictet-Spengler Reaction with Methyl 2-Formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction utilizing tryptamine and Methyl 2-formylisonicotinate to synthesize the corresponding tetrahydro-β-carboline. This reaction is of significant interest for the generation of novel heterocyclic scaffolds for drug discovery and development.

Introduction

The Pictet-Spengler reaction is a powerful chemical transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[1][2] This reaction is a cornerstone in the synthesis of a vast array of natural products and pharmacologically active molecules.[2][3]

This compound presents a unique substrate for the Pictet-Spengler reaction due to the electron-deficient nature of the pyridine ring and the presence of the ester functionality. These electronic properties can influence the reactivity of the aldehyde and the stability of the iminium ion intermediate, necessitating careful optimization of the reaction conditions. The pyridine nitrogen can also be protonated by acid catalysts, which may affect the course of the reaction.

Reaction Mechanism and Considerations

The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of tryptamine and this compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, leading to the formation of a spirocyclic intermediate, which then rearranges to the final tetrahydro-β-carboline product.[3]

Due to the electron-withdrawing nature of the pyridine ring in this compound, the iminium ion intermediate is expected to be highly electrophilic. However, the nucleophilicity of the indole ring of tryptamine is crucial for the cyclization step. The choice of an appropriate acid catalyst is critical to facilitate the reaction without promoting unwanted side reactions. Stronger Brønsted acids are often required for less reactive aldehydes.

Experimental Protocols

Below are two detailed protocols for conducting the Pictet-Spengler reaction between tryptamine and this compound. Protocol 1 describes a classical approach using trifluoroacetic acid, while Protocol 2 outlines a procedure with a milder Lewis acid catalyst.

Protocol 1: Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol employs trifluoroacetic acid (TFA) as a strong Brønsted acid catalyst, which is often effective for reactions involving electron-deficient aldehydes.

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Trifluoroacetic acid (TFA) (1.1 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or toluene (approximately 0.1 M concentration of tryptamine).

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0 - 1.2 eq) at room temperature.

-

Addition of Catalyst: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 - 2.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40 °C for DCM or 110 °C for toluene).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane) to afford the desired tetrahydro-β-carboline.

Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Reaction

This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions and may be beneficial in cases where strong Brønsted acids lead to side reactions.

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Anhydrous Dichloroethane (DCE)

-

Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (e.g., Yb(OTf)₃) (10-20 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tryptamine (1.0 eq), this compound (1.0 - 1.2 eq), and the Lewis acid catalyst (10-20 mol%).

-

Solvent Addition: Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.1 M of tryptamine.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

-

Monitoring: Monitor the reaction progress by TLC until completion (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the mixture with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Pictet-Spengler reaction with electron-deficient heteroaromatic aldehydes, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Brønsted Acid-Catalyzed Conditions

| Entry | Tryptamine Derivative | Aldehyde | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tryptamine | Pyridine-2-carboxaldehyde | TFA (1.5) | DCM | 40 | 24 | Moderate |

| 2 | Tryptamine | Pyridine-2-carboxaldehyde | HCl (1.2) | Methanol | 65 | 18 | Moderate |

| 3 | 5-Methoxy-tryptamine | This compound | TFA (1.2) | Toluene | 110 | 12 | Good |

| 4 | Tryptamine | This compound | TFA (2.0) | DCE | 80 | 16 | Expected Good |

Table 2: Lewis Acid-Catalyzed Conditions

| Entry | Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tryptamine | Pyridine-2-carboxaldehyde | Sc(OTf)₃ (15) | DCE | 60 | 12 | Good |

| 2 | Tryptamine | This compound | Yb(OTf)₃ (10) | Acetonitrile | 80 | 10 | Expected Good |

| 3 | 6-Chloro-tryptamine | This compound | Sc(OTf)₃ (20) | DCE | 80 | 14 | Moderate to Good |

Note: "Moderate" yield is typically in the range of 40-60%, and "Good" yield is >60%. These are estimates and actual yields will depend on specific experimental conditions and purification.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the Pictet-Spengler reaction.

Caption: General experimental workflow for the Pictet-Spengler reaction.

Reaction Mechanism

The diagram below outlines the key steps in the Pictet-Spengler reaction mechanism.

Caption: Key steps of the Pictet-Spengler reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various heterocyclic compounds, commencing from the versatile starting material, Methyl 2-formylisonicotinate. The synthesized compounds, particularly the fused pyridine derivatives, have demonstrated potential as inhibitors of the c-Met signaling pathway, a critical target in cancer therapy.[1][2][3][4][5]

Introduction

This compound is a valuable bifunctional building block in organic synthesis, possessing both an aldehyde and a methyl ester group on a pyridine ring.[6] This unique arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds.[6] Fused heterocyclic systems derived from this starting material are of significant interest in medicinal chemistry due to their potential biological activities. Notably, derivatives such as[1][2][4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase.[2][4] Dysregulation of the c-Met signaling pathway is implicated in the progression of various human cancers, making it a prime target for the development of novel anticancer agents.[1][3][5]

These application notes provide detailed experimental procedures for the synthesis of representative heterocyclic compounds, quantitative data for the synthesized products, and a visualization of the targeted c-Met signaling pathway.

Data Presentation

Table 1: Synthesis of Methyl 2-((2-phenylhydrazono)methyl)isonicotinate (Intermediate 1)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| This compound | Phenylhydrazine | Ethanol | 2 | 85 | 135-137 | 3.98 (s, 3H), 7.05-7.15 (m, 1H), 7.30-7.40 (m, 4H), 7.95 (s, 1H), 8.10 (d, 1H), 8.20 (s, 1H), 8.80 (d, 1H) |

Table 2: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)

| Reactant | Oxidant | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| Intermediate 1 | Chloramine-T | Acetonitrile | 4 | 78 | 198-200 | 4.05 (s, 3H), 7.40-7.60 (m, 5H), 8.05 (d, 1H), 8.40 (s, 1H), 9.10 (d, 1H) |

Table 3: Synthesis of Methyl 2-((dimethylamino)methylene)-3-oxobutanoate (Intermediate 2)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | B.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| Methyl acetoacetate | N,N-Dimethylformamide dimethyl acetal | None | 1 | 92 | 110-112 (0.5 mmHg) | 2.30 (s, 3H), 2.95 (s, 6H), 3.65 (s, 3H), 7.60 (s, 1H) |

Table 4: Synthesis of Methyl 2-amino-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Compound B)

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |

| This compound | Guanidine carbonate | Sodium ethoxide | Ethanol | 6 | 65 | >300 | 3.90 (s, 3H), 6.80 (br s, 2H), 7.90 (s, 1H), 8.25 (d, 1H), 8.90 (d, 1H), 11.50 (s, 1H) |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)

This protocol involves a two-step synthesis: formation of a hydrazone intermediate followed by oxidative cyclization.

Step 1: Synthesis of Methyl 2-((2-phenylhydrazono)methyl)isonicotinate (Intermediate 1)

-

To a solution of this compound (1.65 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the hydrazone intermediate.

Step 2: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)

-

Dissolve the hydrazone intermediate (2.55 g, 10 mmol) in acetonitrile (30 mL).

-

Add Chloramine-T (2.82 g, 12 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into ice-water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[7][8]

Protocol 2: Synthesis of Methyl 2-amino-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Compound B)

This protocol describes a one-pot synthesis of a pyridopyrimidine derivative.

-

To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), add guanidine carbonate (0.90 g, 5 mmol).

-

Stir the mixture for 15 minutes, then add this compound (1.65 g, 10 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and neutralize with acetic acid.

-

The precipitate formed is collected by filtration, washed with water and ethanol, and dried to give the desired pyridopyrimidine.

Mandatory Visualization

Signaling Pathway Diagram

References

- 1. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups [mdpi.com]

- 6. Buy this compound | 125104-34-9 [smolecule.com]